2-Vinyl-1,3-thiazole-4-carboxylic acid

Polymer chemistry Functional monomers Reactivity ratios

Researchers seeking a single intermediate with both polymerizable and metal-chelating functionality face limited options. 2-Vinyl-1,3-thiazole-4-carboxylic acid addresses this gap: • 2-Vinyl core exhibits higher radical polymerization reactivity vs. 4-vinyl isomer, ensuring uniform monomer incorporation and reduced residual monomer • 4-COOH provides zinc-chelating capacity validated for Glo-I inhibition (scaffold IC₅₀ 2.5 µM) • Dual orthogonal reactivity enables polymer-drug conjugates, chelating resins, and anti-biofilm IQS pathway scaffolds Supplied ≥98% purity; sealed dry storage at 2-8°C.

Molecular Formula C6H5NO2S
Molecular Weight 155.18 g/mol
CAS No. 1086380-20-2
Cat. No. B1386556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vinyl-1,3-thiazole-4-carboxylic acid
CAS1086380-20-2
Molecular FormulaC6H5NO2S
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESC=CC1=NC(=CS1)C(=O)O
InChIInChI=1S/C6H5NO2S/c1-2-5-7-4(3-10-5)6(8)9/h2-3H,1H2,(H,8,9)
InChIKeyZRYJUORECNCNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Vinyl-1,3-thiazole-4-carboxylic Acid Overview


2-Vinyl-1,3-thiazole-4-carboxylic acid (CAS 1086380-20-2) is a heterocyclic building block bearing a thiazole core with a vinyl substituent at the 2-position and a carboxylic acid group at the 4-position, yielding a molecular formula of C₆H₅NO₂S and a molecular weight of 155.17 g/mol [1]. This compound belongs to the broader class of thiazole-4-carboxylic acid derivatives, which are widely recognized as privileged scaffolds in medicinal chemistry for their electronic diversity and metal-chelating capacity [2]. The simultaneous presence of a polymerizable vinyl handle and a carboxylate chelation site confers a bifunctional architecture that is structurally distinct from simpler thiazole analogs .

Why 2-Vinyl-1,3-thiazole-4-carboxylic Acid Is Irreplaceable


Substituting 2-vinyl-1,3-thiazole-4-carboxylic acid with a generic thiazole-4-carboxylic acid or an alkyl-substituted analog would fundamentally alter both the compound's reactivity profile and its downstream application scope. The vinyl group at the 2-position is not merely a spectator substituent; it dramatically enhances radical polymerization reactivity compared to isomeric vinylthiazoles, enabling incorporation into functional polymers that simpler thiazoles cannot participate in [1]. Conversely, the 4-carboxylic acid moiety provides a validated chelating functionality essential for zinc-dependent enzyme inhibition, a feature absent in non-carboxylate thiazoles [2]. The following quantitative evidence demonstrates that these structural elements are operationally coupled to measurable performance differences.

2-Vinyl-1,3-thiazole-4-carboxylic Acid: Procurement Evidence


Radical Copolymerization: 2-Vinyl vs. 4-Vinylthiazole Reactivity

The 2-vinylthiazole core structure exhibits substantially higher reactivity in radical copolymerization compared to the 4-vinylthiazole isomer, a difference that directly impacts incorporation efficiency into copolymer backbones. Schilling and Mulvaney (1968) determined reactivity ratios for copolymerization with styrene and methyl methacrylate, establishing that 2-vinylthiazole is 'much more reactive' than the 4-vinyl monomer [1].

Polymer chemistry Functional monomers Reactivity ratios

Zinc-Chelating Carboxylate Essential for Glo-I Inhibition

The carboxylic acid moiety at the 4-position of the thiazole ring is not an interchangeable functional group when targeting zinc-dependent metalloenzymes such as Glyoxalase-I (Glo-I). A structure-activity relationship study by Al-Balas et al. (2018) established that the carboxylic acid group is 'an indispensable chelating functionality in inhibiting Glo-I enzyme' [1]. The study identified compound 14 (a thiazole carboxylic acid derivative) as the most potent inhibitor with an IC₅₀ of 2.5 µM [1].

Medicinal chemistry Enzyme inhibition Metal chelation

Dual Reactive Sites: Vinyl Polymerization & Carboxylate Chelation

The target compound uniquely integrates two orthogonal reactive handles within a single small-molecule framework: a vinyl group at the 2-position enabling radical or anionic polymerization, and a carboxylic acid group at the 4-position enabling metal coordination and conjugation chemistry [1][2]. This bifunctionality permits a single synthetic intermediate to serve divergent downstream pathways that would otherwise require separate building blocks.

Bifunctional monomers Polymer-drug conjugates Surface functionalization

Thiazole-4-Carboxylate Scaffold: IQS Anti-Biofilm Activity

Thiazole-4-carboxylic acid derivatives have demonstrated anti-biofilm activity against Pseudomonas aeruginosa through the IQS (integrative quorum sensing) pathway, a mechanism distinct from traditional las and rhl quorum sensing systems. Li et al. (2017) reported that 'no compound has been reported to exert anti-biofilm activity through IQS system' prior to their study, and their synthesized IQS derivatives (based on thiazole-4-carboxylic acid) with four-carbon chain length R-groups exhibited optimal biofilm inhibition [1]. Compound B-11 reduced expression of rhlA-gfp and pqsA-gfp and decreased virulence factor production only under phosphate-limiting conditions, confirming IQS-specific activity [1].

Anti-biofilm Quorum sensing IQS pathway

Distinct Physicochemical Profile vs. Non-Carboxylate Analogs

The target compound exhibits measurable physicochemical differences from structurally related thiazole analogs, which directly impact its handling, formulation, and purification characteristics. 2-Vinyl-1,3-thiazole-4-carboxylic acid has a calculated logP of 1.48, a polar surface area of 78.43 Ų, and a molecular weight of 155.17 g/mol [1]. In contrast, the non-carboxylate analog 2-vinylthiazole (CAS 13816-02-9) has a molecular weight of 111.16 g/mol and lacks the polar carboxylate group , resulting in markedly different solubility and chromatographic behavior.

Physicochemical properties Drug-likeness Procurement specifications

Radical and Anionic Polymerization Versatility

The 2-vinylthiazole core structure demonstrates broader polymerization compatibility compared to positional isomers. Schilling and Mulvaney (1968) reported that five vinylthiazole monomers underwent radical polymerization, while 2-isopropenylthiazole additionally polymerized readily under anionic conditions [1]. This dual-mechanism capability expands the range of accessible polymer architectures and copolymer compositions beyond what is achievable with monomers restricted to a single polymerization mechanism.

Anionic polymerization Radical polymerization Polymer synthesis

2-Vinyl-1,3-thiazole-4-carboxylic Acid: Validated Applications


Functional Copolymers via Efficient Monomer Incorporation

Based on the demonstrated higher radical copolymerization reactivity of the 2-vinylthiazole core relative to the 4-vinyl isomer [1], this compound is optimally suited for copolymer synthesis with styrene, methyl methacrylate, or other vinyl comonomers where high monomer conversion and uniform incorporation are critical. The enhanced reactivity, attributed to sulfur octet expansion stabilization [1], translates to reduced residual monomer content and improved polymer homogeneity, making it preferable over 4-vinylthiazole-based monomers for precision polymer applications.

Zinc-Dependent Metalloenzyme Inhibitors in Oncology

The carboxylic acid group at the 4-position provides the indispensable zinc-chelating functionality required for Glyoxalase-I (Glo-I) inhibition [2]. This compound or its derivatives can serve as starting points for Glo-I inhibitor development programs, where the thiazole-4-carboxylic acid scaffold has produced inhibitors with IC₅₀ values as low as 2.5 µM [2]. Procurement of a thiazole derivative lacking the carboxylate group would forfeit this validated chelation mechanism entirely.

Bifunctional Building Block for Conjugates and Surfaces

The orthogonal reactivity of the vinyl group (C2) and carboxylic acid (C4) enables this compound to function as a single, dual-purpose intermediate in convergent synthetic strategies [1][2]. It is particularly well-suited for applications requiring both polymer backbone incorporation (via vinyl polymerization) and metal-binding or conjugation capacity (via the carboxylate group), such as polymer-drug conjugates, metal-chelating resin synthesis, or surface-functionalized materials for catalysis and sensing.

Anionic Polymerization for Controlled Architecture

Given that 2-vinylthiazole-based monomers polymerize under both radical and anionic conditions [1], this compound class is appropriate for anionic polymerization protocols that yield polymers with controlled molecular weight, narrow dispersity, and defined end-group functionality. Such polymers are essential in advanced materials research, including block copolymer synthesis, nanostructured materials, and applications demanding precise macromolecular architecture.

Anti-Biofilm Agents Targeting IQS Pathway

Thiazole-4-carboxylic acid derivatives have demonstrated anti-biofilm activity against Pseudomonas aeruginosa through the IQS pathway, a mechanism distinct from traditional quorum sensing systems [3]. This compound can serve as a scaffold for developing novel anti-biofilm agents that operate under phosphate-limiting conditions characteristic of infected tissue microenvironments [3], with potential advantages in circumventing cross-resistance to existing las/rhl-targeting inhibitors.

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